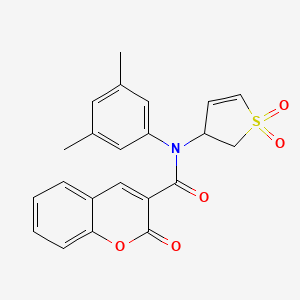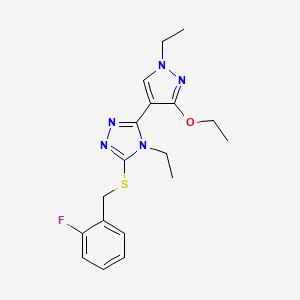
tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate, also known as MPCC, is a chemical compound used in scientific research. This compound is a reversible inhibitor of human acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. MPCC is a potent inhibitor of AChE and has attracted attention in the field of Alzheimer's disease research.
Mecanismo De Acción
Tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate binds to the active site of AChE and prevents it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate is a reversible inhibitor of AChE, meaning that its effects are temporary and can be reversed once the compound is metabolized.
Biochemical and Physiological Effects:
Studies have shown that tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate can improve cognitive function in animal models of Alzheimer's disease. In addition to its effects on acetylcholine levels, tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate has also been shown to reduce oxidative stress and inflammation in the brain. These effects may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate in lab experiments is its potency as an AChE inhibitor. This allows for lower concentrations of the compound to be used, which can reduce the risk of non-specific effects. However, tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate is a relatively new compound and its long-term effects on cognitive function and overall health are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate. One area of interest is the development of more potent and selective AChE inhibitors based on the structure of tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate. Another potential direction is the investigation of tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate's effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, studies could be conducted to investigate the effects of tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate on cognitive function in healthy individuals and in other neurological disorders.
Métodos De Síntesis
The synthesis of tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate involves the reaction of 2-methoxypyridine-4-carbonyl chloride with tert-butyl N-(2-methylpropyl)carbamate. This reaction is catalyzed by triethylamine and yields tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate as a white solid with a purity of over 98%.
Aplicaciones Científicas De Investigación
Tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate has been extensively studied for its potential use in the treatment of Alzheimer's disease. AChE inhibitors like tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate can increase the levels of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory. By inhibiting AChE, tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate can potentially improve cognitive function in Alzheimer's patients.
Propiedades
IUPAC Name |
tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-11(2)10-17(14(18)20-15(3,4)5)12-7-8-16-13(9-12)19-6/h7-9,11H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNXXULTSQSVKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC(=NC=C1)OC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2970793.png)
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol](/img/structure/B2970794.png)
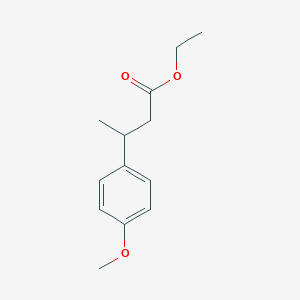
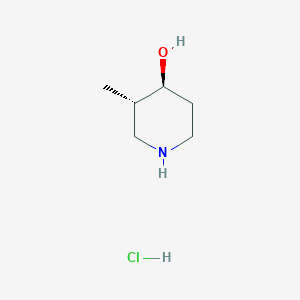
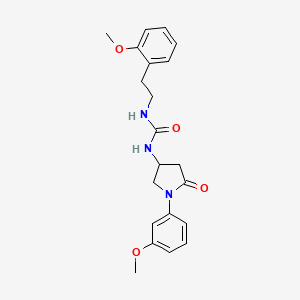
![3-Eethyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2970801.png)
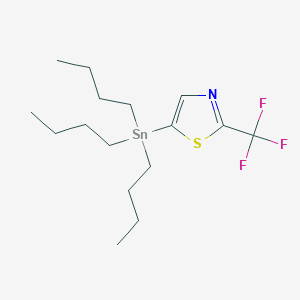
![4,4,6a,6b-tetramethyl-3-phenylhexahydro-3H-1-oxa-2a,3-diazacyclopenta[cd]pentalen-2-one](/img/structure/B2970803.png)
![1-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-cyclohexylurea](/img/structure/B2970806.png)

